tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate
CAS No.: 889947-50-6
Cat. No.: VC7806153
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 889947-50-6 |
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Molecular Formula | C10H20N2O2 |
Molecular Weight | 200.28 |
IUPAC Name | tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 |
Standard InChI Key | DUBXUUPBIKNFEA-UHFFFAOYSA-N |
SMILES | CC1CN(CC1N)C(=O)OC(C)(C)C |
Canonical SMILES | CC1CN(CC1N)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrolidine ring substituted with:
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A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic transformations.
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An amino group (-NH₂) at the 3-position, enabling hydrogen bonding and nucleophilic reactivity.
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A methyl group (-CH₃) at the 4-position, influencing ring conformation and lipophilicity.
The stereochemistry at the 3- and 4-positions significantly impacts its biological activity and synthetic utility. For example, the (3R,4R) and (3R,4S) diastereomers exhibit distinct physicochemical properties, as shown in Table 1 .
Table 1: Comparative Properties of Stereoisomers
Stereoisomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Specific Rotation |
---|---|---|---|---|
(3R,4S) | 1290191-85-3 | C₁₀H₂₀N₂O₂ | 200.28 | Not reported |
(3R,4R) | 1207852-59-2 | C₁₀H₂₀N₂O₂ | 200.28 | Not reported |
(3R,4R) Alternative | 1152110-80-9 | C₁₀H₂₀N₂O₂ | 200.28 | Not reported |
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Stretching vibrations for the Boc group appear at ~1680–1720 cm⁻¹ (C=O) and ~1250–1300 cm⁻¹ (C-O).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Methyl protons on the tert-butyl group resonate as a singlet at δ 1.4–1.5 ppm. The pyrrolidine ring protons exhibit complex splitting patterns due to restricted rotation.
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¹³C NMR: The carbonyl carbon of the Boc group appears at ~155 ppm, while the quaternary carbon of the tert-butyl group is observed near δ 28 ppm.
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Chirality: The (3R,4R) and (3R,4S) configurations are confirmed via X-ray crystallography and chiral HPLC.
Synthetic Methodologies
Asymmetric Synthesis Strategies
The synthesis of tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate relies on stereoselective ring-forming reactions and chiral auxiliaries. A representative route involves:
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Pyrrolidine Ring Construction: Cyclization of γ-amino alcohols via Mitsunobu or intramolecular nucleophilic substitution reactions.
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).
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Resolution of Diastereomers: Use of chiral column chromatography or enzymatic resolution to isolate desired stereoisomers.
Example Procedure:
A solution of (3R,4R)-3-amino-4-methylpyrrolidine (1.0 equiv) in dichloromethane is treated with Boc₂O (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction is stirred for 12 hours, followed by aqueous workup and purification via flash chromatography to yield the Boc-protected product in 85% yield.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. Key parameters include:
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Temperature control (±2°C) to minimize epimerization.
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Catalytic asymmetric hydrogenation using Ru-BINAP complexes for enantioselectivity >99%.
Pharmacological Applications
Drug Intermediate Utility
The compound serves as a precursor to DPP-4 inhibitors (e.g., sitagliptin analogs) and kinase inhibitors. Its methyl and amino groups enable:
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Hydrogen bonding with active-site residues (e.g., Ser630 in DPP-4).
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Steric hindrance to modulate substrate selectivity.
Table 2: Biological Targets and Therapeutic Areas
Target | Therapeutic Area | Role of Compound | Reference |
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DPP-4 | Type 2 Diabetes | Enhances insulin secretion | |
ATP-binding cassette transporters | Cancer | Overcome multidrug resistance |
Structure-Activity Relationship (SAR) Studies
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Methyl Substitution: The 4-methyl group increases metabolic stability by shielding the pyrrolidine ring from cytochrome P450 oxidation.
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Boc Group: Enhances membrane permeability but requires removal in prodrug strategies.
Mechanistic Insights
Enzymatic Interactions
The compound’s amino group participates in acid-base catalysis within enzyme active sites. For example, in DPP-4 inhibition:
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The protonated amine forms a salt bridge with Glu205/206.
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The pyrrolidine ring occupies the S1 pocket, displacing water molecules.
Modulation of Drug Resistance
In cancer cells, the compound inhibits P-glycoprotein (P-gp) by competing with chemotherapeutic agents for binding. This effect is stereospecific, with (3R,4R) exhibiting 10-fold greater potency than (3S,4S).
Comparison with Analogous Compounds
Table 3: Substituent Effects on Pharmacokinetics
Compound | Substituent | LogP | Metabolic Half-Life (h) |
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tert-Butyl 3-amino-4-methylpyrrolidine-1-carboxylate | -CH₃ | 1.2 | 4.5 |
tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | -F | 0.8 | 6.2 |
tert-Butyl 3-amino-4-chloropyrrolidine-1-carboxylate | -Cl | 1.5 | 3.8 |
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Fluoro Analogs: Higher metabolic stability due to C-F bond resistance to oxidation.
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Chloro Analogs: Increased lipophilicity but prone to glutathione conjugation.
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